molecular formula C6H12O2S B8693826 Ethyl 3-mercapto-2-methylpropanoate

Ethyl 3-mercapto-2-methylpropanoate

Cat. No.: B8693826
M. Wt: 148.23 g/mol
InChI Key: LYHVMRGYESPMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-mercapto-2-methylpropanoate is a specialty thiol ester with significant applications in flavor and fragrance research and development. As a high-impact aroma chemical, it is characterized by its fruity odor profile and is utilized in the creation of flavor systems for various consumer products . In research contexts, this compound is valuable for studying the sensory properties and stability of sulfur-containing flavorants. It finds potential use in the formulation of fragrances for fine perfumery and functional products, as well as in flavors for food and beverages, confectionery, and oral care products such as toothpaste and mouthwash . Researchers employ it to understand the role of thiols in complex matrices and to develop new taste and scent experiences. The compound is part of a broader class of mercapto esters that are subject to regulatory reviews, such as by the FDA and FEMA, making it a compound of interest for compliance and safety studies in material applications . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

ethyl 2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)5(2)4-9/h5,9H,3-4H2,1-2H3

InChI Key

LYHVMRGYESPMHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CS

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Mercapto 2 Methylpropanoate

Thiol-Addition Reactions to Unsaturated Carboxylic Acid Esters

The addition of a thiol to an unsaturated ester is a powerful method for the formation of carbon-sulfur bonds. This approach is particularly useful for the synthesis of Ethyl 3-mercapto-2-methylpropanoate, starting from 2-methyl-2-propenoates.

Regioselective Thiolacetic Acid Addition to 2-Methyl-2-propenoates

The addition of thiolacetic acid to 2-methyl-2-propenoates, such as ethyl methacrylate (B99206), proceeds with high regioselectivity. The reaction typically follows an anti-Markovnikov addition pathway, where the sulfur atom of the thiolacetic acid adds to the less substituted carbon of the double bond. This selectivity is primarily governed by the stability of the resulting radical intermediate during a free-radical mechanism. The radical addition is initiated by light, heat, or a radical initiator, which generates a thiyl radical from thiolacetic acid. This thiyl radical then adds to the alkene, forming a more stable carbon-centered radical on the more substituted carbon. Subsequent hydrogen abstraction from another molecule of thiolacetic acid yields the final product and regenerates the thiyl radical, continuing the chain reaction. youtube.com The steric hindrance at the more substituted carbon also favors the addition of the bulky thiol group to the terminal carbon. researchgate.net

The reaction can be represented as follows:

CH₂=C(CH₃)COOEt + HSCOCH₃ → CH₃COSCH₂CH(CH₃)COOEt

This regioselectivity ensures the formation of the desired linear thioether structure, which is a key feature of this compound.

Chemical Deprotection Strategies for Thioacetate Intermediates

The addition of thiolacetic acid results in a thioacetate intermediate, which requires a deprotection step to yield the final thiol product. Several chemical strategies are available for the hydrolysis of the thioester bond.

Base-Catalyzed Deprotection:

Basic hydrolysis is a common and effective method for thioacetate deprotection. Reagents such as sodium hydroxide (B78521) (NaOH) in an alcoholic solvent are frequently employed. The hydroxide ion attacks the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the thiolate anion and acetic acid. Acidification of the reaction mixture then protonates the thiolate to give the free thiol.

Acid-Catalyzed Deprotection:

Acid-catalyzed hydrolysis is another viable method. chemguide.co.uk This reaction is typically carried out by refluxing the thioacetate with a dilute mineral acid, such as hydrochloric acid (HCl), in an aqueous or alcoholic solution. libretexts.orgchemguide.co.uk The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uk

Other Deprotection Methods:

Alternative reagents can also be used for the deprotection of thioacetates under milder conditions. These include hydroxylamine and nucleophilic catalysts.

Below is a table summarizing various deprotection strategies:

Deprotection ReagentConditionsSolventAdvantagesDisadvantages
Sodium Hydroxide (NaOH)RefluxEthanol (B145695)/WaterHigh yield, irreversibleCan be harsh for sensitive substrates
Hydrochloric Acid (HCl)RefluxMethanol (B129727)/WaterEffective for acid-stable compoundsReversible reaction, may require excess water
Hydroxylamine (NH₂OH)Room TemperatureEthanolMild conditionsCan have lower yields

Mechanistic and Catalytic Aspects of Thiol-Ene Additions

The addition of thiols to alkenes, commonly known as the thiol-ene reaction, can proceed through two primary mechanisms: a free-radical pathway or a nucleophilic pathway (Michael addition).

Free-Radical Mechanism:

The free-radical thiol-ene reaction is a chain reaction involving three main steps: acsgcipr.org

Initiation: A radical initiator (e.g., AIBN) or UV light generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule to yield the thioether product and a new thiyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of two radicals.

Visible light photocatalysis has emerged as a mild and efficient method to initiate radical thiol-ene reactions. organic-chemistry.org Photocatalysts, such as ruthenium polypyridyl complexes or bismuth oxide, can generate thiyl radicals upon irradiation with visible light. organic-chemistry.orgnih.gov

Nucleophilic (Michael Addition) Mechanism:

When the alkene is an electron-deficient system, such as an α,β-unsaturated ester, the thiol can add via a nucleophilic conjugate addition, also known as the Michael addition. This reaction is typically catalyzed by a base (e.g., an amine or a phosphine) which deprotonates the thiol to form a more nucleophilic thiolate anion. rsc.orgmonash.eduresearchgate.net The thiolate then attacks the β-carbon of the unsaturated ester, and the resulting enolate is protonated to give the final product. Lewis acids can also catalyze this type of reaction. nih.gov

Esterification of 3-Mercapto-2-methylpropionic Acid

An alternative synthetic route to this compound is the direct esterification of 3-mercapto-2-methylpropionic acid with ethanol. This reaction is a classic example of Fischer-Speier esterification.

Direct Esterification Approaches with Ethanol

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of the alcohol is used, or the water formed during the reaction is removed. libretexts.org

HSCH₂CH(CH₃)COOH + CH₃CH₂OH ⇌ HSCH₂CH(CH₃)COOCH₂CH₃ + H₂O

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst. masterorganicchemistry.com

Optimization of Catalyst Systems for Esterification

The choice of catalyst is crucial for the efficiency of the esterification reaction. Both homogeneous and heterogeneous catalysts have been employed.

Homogeneous Catalysts:

Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are commonly used homogeneous catalysts. taylorandfrancis.com These catalysts are effective in protonating the carboxylic acid and accelerating the reaction rate. taylorandfrancis.com However, they can be corrosive and difficult to separate from the reaction mixture.

Heterogeneous Catalysts:

Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact. iitm.ac.inoru.edu Various solid acid catalysts have been investigated for esterification reactions:

Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are effective catalysts for esterification due to their strong Brønsted acidity. oru.edu

Zeolites: These microporous aluminosilicates possess acidic sites that can catalyze esterification.

Sulfated Metal Oxides: Materials like sulfated zirconia exhibit superacidic properties and are highly active catalysts for esterification. oru.edu

Heteropolyacids: These complex inorganic acids, such as phosphotungstic acid, have shown high catalytic activity in esterification reactions. iitm.ac.in

The following table provides an overview of different catalyst systems for esterification:

CatalystTypeReaction ConditionsConversion/YieldReference
Sulfuric Acid (H₂SO₄)HomogeneousRefluxHigh ceon.rs
p-Toluenesulfonic Acid (p-TSA)HomogeneousRefluxGood to excellent nih.govresearchgate.netsemanticscholar.org
Amberlyst-15Heterogeneous60°CHigh researchgate.net
Sulfated ZirconiaHeterogeneous175-200°CUp to 100% oru.edu
Phosphotungstic AcidHeterogeneous80-110°CHigh iitm.ac.in
Magnetic Nanoparticles with PILsHeterogeneous70°CUp to 94% nih.govrsc.org

The optimization of the catalyst system, along with reaction parameters such as temperature, reactant molar ratio, and water removal, is essential for achieving high yields of this compound through this synthetic route.

Transformations from Halogenated Precursors

The transformation of halogenated precursors represents a common and effective strategy for the synthesis of mercaptans and their derivatives. This approach typically involves the displacement of a halide ion by a sulfur nucleophile.

Nucleophilic Substitution Reactions on Ethyl 3-halo-2-methylpropanoate Analogues

A primary route for the synthesis of this compound involves the nucleophilic substitution reaction on an ethyl 3-halo-2-methylpropanoate analogue, such as ethyl 3-bromo-2-methylpropanoate or ethyl 3-chloro-2-methylpropanoate. In this SN2 reaction, a sulfur-containing nucleophile displaces the halide ion.

Commonly employed sulfur nucleophiles for this transformation include sodium hydrosulfide (NaSH), potassium hydrosulfide (KSH), and thioacetate in combination with a subsequent hydrolysis step. The choice of nucleophile, solvent, and reaction temperature can significantly influence the reaction's yield and purity of the final product. For instance, the reaction of ethyl 3-bromo-2-methylpropanoate with sodium hydrosulfide in an alcoholic solvent like ethanol typically proceeds at moderate temperatures to afford the desired thiol.

To provide a clearer understanding of this synthetic approach, the following table outlines the key parameters and potential outcomes of the nucleophilic substitution reaction.

Halogenated PrecursorSulfur NucleophileSolventTypical Reaction ConditionsProduct Yield
Ethyl 3-bromo-2-methylpropanoateSodium Hydrosulfide (NaSH)Ethanol25-50 °C, 2-6 hoursGood to Excellent
Ethyl 3-chloro-2-methylpropanoatePotassium Thioacetate (KSAc) followed by hydrolysisDimethylformamide (DMF)60-80 °C, 4-8 hoursModerate to Good

It is crucial to control the reaction conditions to minimize the formation of byproducts, such as the corresponding disulfide, which can arise from the oxidation of the thiol product, especially in the presence of air.

Enantioselective Synthesis of Chiral this compound

The presence of a chiral center at the second carbon position of this compound means that it can exist as two enantiomers, (R)- and (S)-ethyl 3-mercapto-2-methylpropanoate. The synthesis of enantiomerically pure forms is often crucial for applications in pharmaceuticals and agrochemicals, where biological activity is typically stereospecific.

Asymmetric Catalysis in Thiol-Ester Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds. In the context of thiol-ester formation, chiral catalysts can be employed to control the stereochemical outcome of the reaction. While specific catalytic systems for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric catalysis can be applied.

One potential strategy involves the use of a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or palladium, in conjunction with a chiral ligand. This catalytic system could facilitate the enantioselective addition of a thiol to a suitable prochiral precursor, such as ethyl 2-methylpropenoate. The chiral environment created by the catalyst-ligand complex would favor the formation of one enantiomer over the other.

The following table illustrates a hypothetical catalytic system for this transformation.

Catalyst PrecursorChiral LigandSubstrateThiol SourceEnantiomeric Excess (e.e.)
[Rh(COD)Cl]₂(R)-BINAPEthyl 2-methylpropenoateThioacetic acidPotentially >90%

Further research and development are necessary to identify and optimize specific catalytic systems for the highly enantioselective synthesis of this particular thiol-ester.

Diastereoselective Synthetic Routes

Diastereoselective synthesis provides an alternative and often highly effective approach to obtaining enantiomerically pure compounds. This strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

For the synthesis of chiral this compound, a potential diastereoselective route would involve the reaction of a chiral precursor, such as an ester derived from a chiral alcohol, with a sulfur nucleophile. For example, the ester of (R)-pantolactone with 3-bromo-2-methylpropanoic acid could be subjected to nucleophilic substitution with a thiol source. The stereocenter in the chiral auxiliary would influence the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the desired enantiomer of this compound.

The efficiency of this approach is dependent on the choice of the chiral auxiliary and the diastereoselectivity of the key bond-forming step.

Chiral AuxiliaryReaction StepDiastereomeric Ratio
(R)-PantolactoneNucleophilic substitution with KSAcPotentially >95:5
(-)-8-PhenylmentholMichael addition of thiol to chiral enoatePotentially >90:10

The development of efficient and practical diastereoselective routes is a key area of research in the synthesis of chiral sulfur-containing compounds.

Chemical Transformations and Reaction Mechanisms of Ethyl 3 Mercapto 2 Methylpropanoate

Oxidation Reactions of the Thiol Moiety

The thiol group is susceptible to oxidation, which can lead to the formation of various sulfur-containing products. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Formation Pathways of Disulfides and Sulfoxides

The mild oxidation of Ethyl 3-mercapto-2-methylpropanoate typically results in the formation of the corresponding disulfide, diethyl 3,3'-disulfanediylbis(2-methylpropanoate). This reaction involves the coupling of two thiol molecules. Common oxidizing agents for this transformation include molecular oxygen, hydrogen peroxide, and halogens. The reaction is often catalyzed by metal ions.

Further oxidation of the thiol group, or the disulfide, can yield sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The formation of sulfoxides from the thioether is also a possible oxidation pathway, although less common for thiols under mild conditions.

Kinetic and Mechanistic Investigations of Thiol Oxidation

While specific kinetic studies on the oxidation of this compound are not extensively documented in the literature, the oxidation of thiols, in general, is known to often follow first-order kinetics with respect to the thiol concentration. The reaction mechanism can proceed through either a radical or an ionic pathway.

In metal-catalyzed oxidations, the mechanism often involves the formation of a metal-thiolate complex, which then facilitates the electron transfer to the oxidant. For instance, the oxidation catalyzed by cobalt phthalocyanine (B1677752) is a well-established process for the conversion of mercaptans to disulfides.

Nucleophilic Reactivity and Functional Group Interconversions

The thiol and ester groups of this compound can undergo various nucleophilic reactions and interconversions.

Reactions Involving the Thiol Group

The thiol group is a potent nucleophile and can participate in a variety of reactions. One important reaction is the Michael addition, where the thiolate anion adds to α,β-unsaturated carbonyl compounds. For example, this compound can react with compounds like methyl vinyl ketone in the presence of a base to form a new carbon-sulfur bond.

Alkylation of the thiol group is another common transformation, where the thiol is treated with an alkyl halide in the presence of a base to form a thioether.

Ester Hydrolysis and Transesterification Mechanisms

The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 3-mercapto-2-methylpropanoic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The mechanism is reversible.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack.

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol.

Thermal and Photochemical Reaction Pathways

The stability of this compound under thermal and photochemical conditions is an important consideration, particularly in the context of its use as a flavor and fragrance compound.

While specific studies on the thermal decomposition of this compound are limited, mercaptans, in general, can undergo thermal decomposition to produce hydrogen sulfide (B99878) and other volatile sulfur compounds. The ester group may also be susceptible to thermal degradation.

Photochemical reactions of sulfur-containing compounds are also of interest. Thiols can be susceptible to photolysis, especially in the presence of photosensitizers, which can lead to the formation of various degradation products. For instance, exposure to sunlight can cause the decomposition of some sulfur-containing compounds in food, leading to changes in flavor and aroma.

Analytical Chemistry and Characterization Techniques for Ethyl 3 Mercapto 2 Methylpropanoate

Chromatographic Separations and Coupled Techniques

Chromatographic methods are essential for separating Ethyl 3-mercapto-2-methylpropanoate from complex mixtures and for assessing its purity and the presence of any isomers.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography (GC) is a fundamental technique for evaluating the purity of volatile compounds like this compound. The method's effectiveness hinges on the selection of an appropriate stationary phase within the GC column, which allows for the separation of the target analyte from impurities and potential isomers. The purity of reference standards is crucial for accurate quantitative analysis and is often verified to be above 90% for volatile constituents before use. cloudfront.net

The analysis of related mercapto-esters, such as ethyl 3-mercaptobutyrate, demonstrates the utility of GC in separating structurally similar compounds. thegoodscentscompany.com For instance, the separation of isomers of ethyl 3-mercapto-2-methylbutanoate is critical as different isomers can possess distinct sensory properties. nih.govthegoodscentscompany.com GC methods are optimized to provide clear separation of these isomers, ensuring the correct identification and quantification of the desired compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. nist.gov In GC-MS, the gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. This provides a unique mass spectrum for each component, acting as a molecular fingerprint.

The NIST Mass Spectrometry Data Center provides reference mass spectra for related compounds, which can be used for comparison and identification. nih.gov For instance, the mass spectrum of ethyl 3-mercaptopropionate (B1240610) shows characteristic peaks that aid in its identification. nih.gov GC-MS methods are developed to be sensitive and reliable for the analysis of substances in various matrices, including food simulants. nih.gov The development of such methods often includes a robust sample preparation step, like liquid-liquid extraction, to ensure compatibility with the GC-MS system. nih.gov The validation of these methods typically assesses parameters such as linearity, precision, accuracy, recovery, sensitivity, and selectivity to ensure reliable results. nih.gov

Multidimensional Gas Chromatography (GCxGC-TOF-MS) for Complex Matrices

For highly complex samples where standard GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers enhanced separation power. researchgate.netresearchgate.net This technique utilizes two different GC columns with distinct separation mechanisms, providing a much higher peak capacity and the ability to resolve co-eluting compounds. researchgate.net

GCxGC-TOF-MS is particularly advantageous for analyzing trace-level compounds in intricate matrices, such as crude oil or food products. researchgate.netchromatographyonline.com The high resolving power of TOF-MS allows for accurate mass measurements, which aids in the elemental composition confirmation of the analytes. chromatographyonline.com This comprehensive profiling in a single run makes GCxGC-TOF-MS a powerful tool for the in-depth characterization of complex samples containing compounds like this compound. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For similar esters, the chemical shifts and coupling constants in the ¹H NMR spectrum are well-documented. st-andrews.ac.uk

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms and the hybridization of the carbon atoms. libretexts.org For example, sp³-hybridized carbons typically absorb in the range of 0-90 ppm, while sp²-hybridized carbons, including carbonyl carbons, appear further downfield (110-220 ppm). libretexts.org This allows for the unambiguous assignment of each carbon atom in the this compound molecule. rsc.org

Table 1: Representative NMR Data for Related Esters

Compound Nucleus Chemical Shift (ppm)
Methyl propanoate ¹³C 9.3 (-CH₃), 27.6 (-CH₂-), 51.4 (-OCH₃), 174.6 (C=O) libretexts.org

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O) and the thiol group (S-H). For a similar compound, ethyl 3-mercaptopropionate, IR spectra have been recorded using techniques like Attenuated Total Reflectance (ATR). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. st-andrews.ac.uk This technique is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. For instance, the exact mass of ethyl 3-mercaptopropionate is calculated as 134.04015073 Da. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl 3-mercaptobutyrate
Ethyl 3-mercapto-2-methylbutanoate
Ethyl 3-mercaptopropionate
Methyl propanoate

Method Validation for Quantitative Analysis in Chemical Research

The quantitative analysis of trace compounds such as this compound necessitates rigorous method validation to ensure the reliability and accuracy of the results. The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters for method validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The analysis of volatile thiols, including this compound, is often complicated by their low concentrations, high reactivity, and the complexity of the sample matrix, such as in food and beverages. researchgate.netacs.orgnih.gov These factors make a thoroughly validated analytical method indispensable for generating dependable data. Techniques like gas chromatography-mass spectrometry (GC-MS) are frequently employed for the separation and detection of such volatile compounds. frontiersin.orggoogle.com To enhance sensitivity and selectivity, derivatization of the thiol group is a common strategy prior to analysis. acs.org

Detailed Research Findings

While specific method validation data for this compound is not extensively available in peer-reviewed literature, the validation principles for analogous volatile sulfur compounds are well-established. Research on the quantitative determination of various thiols in complex matrices like wine and beer provides a framework for the expected performance of a validated method for this compound. researchgate.netacs.org

For instance, a study on the analysis of potent thiols in wine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) after derivatization demonstrated excellent method performance. acs.org Similarly, the development of a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for hop-derived thiols in beer reported low limits of quantitation, showcasing the sensitivity achievable with modern instrumentation. acs.org

The validation of an analytical method for this compound would involve a systematic evaluation of the following parameters:

Linearity: This is assessed by analyzing a series of standard solutions of the compound at different concentrations. The response of the analytical instrument is plotted against the concentration of the analyte, and the linearity is typically evaluated by the coefficient of determination (R²). For trace analysis, a linear range covering the expected concentrations in samples is established.

Accuracy: Accuracy is determined by spiking a blank matrix with a known amount of this compound standard and measuring the recovery. The percentage of recovery indicates how close the measured value is to the true value.

Precision: This parameter is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple analyses of the same sample on the same day, while intermediate precision is determined by analyzing the same sample on different days, with different analysts, or using different equipment. The precision is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These are crucial for analyzing trace amounts of this compound.

Data Tables

The following interactive table illustrates the typical validation parameters and representative data that would be expected from a validated quantitative method for this compound, based on findings for similar volatile thiols.

ParameterMethodTypical Acceptance CriteriaRepresentative Finding (Illustrative)
Linearity (R²) GC-MS> 0.990.998
Accuracy (Recovery %) Spiked Matrix80-120%95.5%
Precision (RSD %)
- Repeatability (Intra-day)Multiple Injections< 15%4.8%
- Intermediate Precision (Inter-day)Multiple Days< 20%7.2%
Limit of Detection (LOD) Signal-to-Noise Ratio (e.g., 3:1)Reportable0.5 ng/L
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (e.g., 10:1)Reportable1.5 ng/L

It is important to note that the specific values for these parameters would be highly dependent on the analytical instrumentation, the sample matrix, and the exact methodology employed. The development of a robust and validated analytical method is a critical prerequisite for any meaningful quantitative study of this compound.

Precursor Chemistry and Biosynthetic Pathways of Ethyl 3 Mercapto 2 Methylpropanoate

Synthesis of the Carboxylic Acid Precursor: 3-Mercapto-2-methylpropionic Acid

The direct precursor to ethyl 3-mercapto-2-methylpropanoate is the carboxylic acid, 3-mercapto-2-methylpropionic acid, also known as 3-mercaptoisobutyric acid. ontosight.aiscbt.com This thiol-containing carboxylic acid is a synthetic intermediate. scbt.com While specific laboratory synthesis details for 3-mercapto-2-methylpropionic acid are not extensively documented in the provided results, general methods for synthesizing similar mercapto acids can be inferred.

One common industrial approach to producing mercaptopropionic acids involves the addition of hydrogen sulfide (B99878) (H₂S) to an acrylic acid ester. google.com This reaction is typically facilitated by a solid support with basic functional groups. google.com Another method involves the reaction of a halogenated carboxylic acid with a source of sulfur, such as sodium hydrosulfide. google.com For instance, a patented method for preparing 3-acetylmercapto-2-methylpropanoic acid starts with methacrylic acid, which undergoes a three-step process involving reaction with a sulfide source and subsequent acetylation. google.com A similar pathway could likely be adapted for the synthesis of 3-mercapto-2-methylpropionic acid. The direct conversion of carboxylic acids to free thiols can also be achieved through photocatalysis, which represents a more advanced method. rsc.org

Table 1: Properties of 3-Mercapto-2-methylpropionic Acid

Property Value
Alternate Names 3-Mercaptoisobutyric acid scbt.com
CAS Number 26473-47-2 scbt.com
Molecular Formula C₄H₈O₂S scbt.com
Molecular Weight 120.17 g/mol scbt.com
Physical State Colorless liquid with a strong odor ontosight.ai

| Solubility | Soluble in water and organic solvents ontosight.ai |

Biological Origin and Metabolism of Related Unsaturated Carboxylic Acids

In biological systems, particularly in microorganisms like yeast, the precursors to sulfur-containing flavor compounds often originate from the metabolism of amino acids and fatty acids. nih.govcdnsciencepub.com While the direct biological pathway to 3-mercapto-2-methylpropionic acid is not explicitly detailed, the metabolism of unsaturated carboxylic acids provides a relevant model.

During fermentation, yeast such as Saccharomyces cerevisiae produce and metabolize a variety of fatty acids. nih.govcdnsciencepub.com These processes are intrinsically linked to the central carbon metabolism, where glucose is converted to pyruvate (B1213749) and then to acetyl-CoA. themodernbrewhouse.com Acetyl-CoA serves as a fundamental building block for the synthesis of fatty acids. wikipedia.org The metabolism of certain amino acids can also feed into these pathways, providing the carbon skeletons for various carboxylic acids. It is from these pools of metabolic intermediates that unsaturated carboxylic acids, potential precursors to compounds like 3-mercapto-2-methylpropionic acid, can arise.

Enzymatic Transformation Pathways in Biological Systems

The conversion of precursor molecules into this compound within biological systems is a multi-step process mediated by specific enzymes.

The introduction of the thiol (-SH) group is a critical step in the biosynthesis of mercapto-compounds. This transformation is often catalyzed by enzymes known as sulfur-lyases or C-S lyases. These enzymes facilitate the addition of a sulfur-containing molecule, such as hydrogen sulfide or cysteine, to an activated substrate. In plants, for example, O-acetylserine(thiol)lyase (OAS-TL) is responsible for the synthesis of cysteine by incorporating sulfide into O-acetylserine. researchgate.net Similar enzymatic activities are plausible in the formation of other thiols, where a suitable unsaturated carboxylic acid or its derivative could serve as the substrate for the addition of a sulfur moiety. The thiol group's unique chemical properties, including its nucleophilicity and ability to form disulfide bonds, are central to its biological functions. nih.govlibretexts.org

Coenzyme A (CoA) and its thioester derivatives are pivotal in the metabolism of carboxylic acids. wikipedia.orgresearchgate.net Carboxylic acids are activated by forming a thioester linkage with CoA, a reaction that renders them more reactive for subsequent enzymatic transformations. libretexts.orglibretexts.org This activation is a prerequisite for many metabolic pathways, including fatty acid synthesis and degradation. wikipedia.org

The activated form of a carboxylic acid, the acyl-CoA, is a high-energy compound. libretexts.org For instance, in lipid metabolism, fatty acids are activated to fatty acyl-CoAs before they can be utilized for the synthesis of more complex lipids or be broken down for energy. libretexts.org It is conceivable that 3-mercapto-2-methylpropionic acid, or its unsaturated precursor, is similarly activated to a CoA derivative within the cell. This activation would facilitate the final step of esterification.

Table 2: Key Roles of Coenzyme A in Metabolism

Role Description
Acyl Group Carrier Transports acyl groups between different enzymatic reactions. researchgate.netlibretexts.org
Activation of Carboxylic Acids Forms high-energy thioesters (acyl-CoAs) with carboxylic acids, making them more reactive. libretexts.org
Metabolic Hub Acetyl-CoA is a central molecule linking glycolysis, fatty acid metabolism, and the citric acid cycle. wikipedia.orgavantiresearch.com

| Regulation | Cellular levels of CoA and its derivatives can allosterically regulate enzyme activity. researchgate.netavantiresearch.com |

The final step in the biosynthesis of this compound is the esterification of the carboxylic acid precursor with ethanol (B145695). This reaction is catalyzed by esterases or alcohol acyltransferases. nih.govcdnsciencepub.com In yeast, the formation of ethyl esters of medium-chain fatty acids is a well-studied process that occurs during fermentation. nih.govcdnsciencepub.com

Esterases are enzymes that can both synthesize and hydrolyze esters. themodernbrewhouse.comsourbeerblog.com The synthesis of ethyl esters is particularly prominent under anaerobic conditions when there is an excess of acyl-CoA molecules and ethanol. nih.gov The reaction involves the transfer of the acyl group from the acyl-CoA to ethanol, releasing free Coenzyme A. cdnsciencepub.com While some esterases can directly use free carboxylic acids, the reaction is more commonly driven by the high-energy acyl-CoA thioester. cdnsciencepub.com The specificity of the esterase will determine which carboxylic acids are converted into their corresponding ethyl esters. sourbeerblog.com Therefore, the presence of an appropriate esterase with activity towards 3-mercapto-2-methylpropionyl-CoA would lead to the formation of this compound.

Biocatalytic and Chemoenzymatic Synthesis of Ethyl 3 Mercapto 2 Methylpropanoate and Analogues

Enzyme-Mediated Synthesis of Chiral Mercaptoester Intermediates

The use of isolated enzymes in organic synthesis allows for highly selective transformations, which is particularly crucial for the production of chiral molecules. nih.govresearchgate.net Lipases and esterases are commonly employed for the kinetic resolution of racemic mixtures, yielding enantiomerically pure intermediates. researchgate.net For instance, the hydrolysis of racemic esters by these enzymes can selectively produce one enantiomer of a carboxylic acid, leaving the other enantiomer of the ester unreacted. This strategy is widely applied in the pharmaceutical industry for the synthesis of chiral drugs. nih.govresearchgate.net

In the context of ethyl 3-mercapto-2-methylpropanoate, enzyme-mediated synthesis can be envisioned through the resolution of a suitable precursor. For example, a racemic ester containing the core structure could be subjected to enzymatic hydrolysis to separate the stereoisomers. Lipases, known for their versatility, can catalyze reactions in both aqueous and non-aqueous media, enabling a broad range of synthetic applications, including transesterification and amidation reactions to create various ester and amide derivatives.

Enzyme ClassTypical ReactionApplication in Chiral Synthesis
LipasesHydrolysis, Esterification, TransesterificationKinetic resolution of racemic esters and alcohols
EsterasesHydrolysis of estersEnantioselective hydrolysis of esters to produce chiral acids
ProteasesPeptide bond hydrolysis, AmidationSynthesis of chiral amides and peptides

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations utilize intact microbial cells as catalysts. This approach offers several advantages over using isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. Microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and various species of Bacillus and Pseudomonas are frequently engineered or selected for their ability to perform specific chemical conversions.

For the production of this compound, a whole-cell system could be designed to express the necessary enzymatic machinery. This might involve introducing genes that encode for enzymes capable of introducing the thiol group and performing the esterification. For example, a microorganism could be engineered to convert a precursor molecule through a series of metabolic steps to the final product. The stereoselectivity of the process would be dictated by the inherent chirality of the enzymes involved in the metabolic pathway.

Application of Biocatalysis in Flow Reactors for Continuous Synthesis

The integration of biocatalysis with continuous flow reactor technology has emerged as a powerful strategy for chemical synthesis. nih.govrsc.orgvapourtec.com Flow reactors offer numerous benefits over traditional batch reactors, including enhanced mass and heat transfer, precise control over reaction parameters, and the potential for automation and process intensification. nih.govvapourtec.comucm.es

For the synthesis of this compound, a continuous flow process could involve immobilizing the relevant enzyme or whole cells within a packed-bed reactor. nih.govnih.gov A solution containing the substrate would then be continuously passed through the reactor, allowing for a steady conversion to the desired product. nih.gov This setup not only improves efficiency but also facilitates catalyst reuse and simplifies product purification. nih.gov The use of microfluidic reactors, a subset of flow reactors, allows for rapid screening of reaction conditions and optimization of biocatalytic processes. ucm.es

Reactor TypeKey AdvantagesRelevance to Biocatalysis
Batch ReactorSimple setup, versatile for small-scale synthesis.Traditional method for enzymatic reactions.
Packed-Bed Flow ReactorHigh catalyst loading, easy catalyst separation, continuous operation. nih.govnih.govIdeal for immobilized enzymes and whole cells. nih.govnih.gov
Membrane ReactorIntegrated reaction and separation, catalyst retention. nih.govUseful for reactions where product inhibition is a concern. nih.gov
Microfluidic ReactorRapid screening, precise control, small reaction volumes. ucm.esExcellent for process development and optimization. ucm.es

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific chemical. nih.govnih.gov This can include the overexpression of genes in the desired biosynthetic pathway, the deletion of genes in competing pathways, and the optimization of cofactor and precursor supply. nih.govmit.edu

To enhance the biosynthesis of this compound, a host organism like E. coli could be systematically engineered. nih.govnih.gov For instance, the metabolic flux towards key precursors could be increased by upregulating the expression of relevant enzymes. Furthermore, pathways that divert these precursors to other products could be blocked by gene knockouts. mit.edu The introduction of novel biosynthetic pathways from other organisms can also be a powerful strategy to enable the production of non-native compounds. nih.gov Fed-batch fermentation strategies, coupled with optimized process conditions such as pH and aeration, can further significantly increase the final product titer. nih.gov

Degradation Pathways and Environmental Fate Studies of Ethyl 3 Mercapto 2 Methylpropanoate

Oxidative Decomposition Mechanisms

The oxidative degradation of ethyl 3-mercapto-2-methylpropanoate is anticipated to primarily involve the thiol (-SH) and thioether functionalities that can be formed. The thiol group is susceptible to oxidation, which can proceed through several pathways depending on the oxidizing agent and environmental conditions.

A common oxidative pathway for thiols involves their conversion to disulfides. In this process, two molecules of the thiol compound lose a hydrogen atom from their sulfhydryl groups and the remaining sulfur atoms bond to form a disulfide bridge. For this compound, this would result in the formation of a corresponding disulfide. This reaction can be initiated by various oxidants present in the environment, including molecular oxygen, particularly under the influence of catalysts or UV radiation. masterorganicchemistry.com

Further oxidation of the sulfur atom can lead to the formation of sulfoxides and subsequently sulfones, which represent higher oxidation states of sulfur. masterorganicchemistry.com These reactions can be driven by strong oxidizing agents such as hydroxyl radicals, which are photochemically produced in the atmosphere and aquatic environments. acs.org The thioether linkage, if formed, can also be oxidized to a sulfoxide (B87167) and then a sulfone. researchgate.net

The oxidative decomposition can also proceed via radical-mediated pathways. For instance, the presence of radical initiators can lead to the formation of thiyl radicals from the thiol group. These highly reactive radicals can then participate in a variety of subsequent reactions, including dimerization to form disulfides or reaction with other organic molecules. nih.gov

Microbial Degradation and Biotransformation Pathways

Microbial activity plays a crucial role in the environmental breakdown of organosulfur compounds. While specific studies on the microbial degradation of this compound are not extensively documented, the degradation of analogous compounds, such as ethyl mercaptan, by various bacterial strains provides a strong model for its likely biotransformation pathways.

Bacteria of the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including those containing sulfur. researchgate.net A notable example is the degradation of ethyl mercaptan by Pseudomonas sp. strain WL2, which was isolated from industrial wastewater sludge. nih.govresearchgate.netcabidigitallibrary.org This strain is capable of efficiently metabolizing ethyl mercaptan through enzymatic oxidation. nih.govresearchgate.netcabidigitallibrary.org Given the structural similarity, it is plausible that similar enzymatic pathways would be involved in the degradation of this compound. The initial step in the catabolism of ethyl mercaptan by Pseudomonas sp. WL2 is the oxidation of the thiol group. nih.govresearchgate.net

Based on the degradation pathway of ethyl mercaptan by Pseudomonas sp. WL2, a key intermediate in the biotransformation of this compound would likely be its corresponding disulfide. nih.govresearchgate.netcabidigitallibrary.org In the case of ethyl mercaptan, the degradation proceeds through the formation of diethyl disulfide (DEDS). nih.govresearchgate.netcabidigitallibrary.org This disulfide is then further metabolized.

The proposed pathway for the complete mineralization of ethyl mercaptan by Pseudomonas sp. WL2 involves the transformation of diethyl disulfide into elemental sulfur and ethyl aldehyde. nih.govresearchgate.net These intermediates are then further broken down, ultimately leading to the formation of carbon dioxide, bacterial biomass, and sulfate (B86663) (SO₄²⁻). nih.govresearchgate.netcabidigitallibrary.org By analogy, the degradation of this compound would be expected to yield its disulfide, followed by cleavage of the C-S bond to form aldehydes and ultimately simpler inorganic compounds. While not directly observed for this specific compound, the formation of methacrylate (B99206) could be a plausible intermediate if the degradation pathway involves the cleavage of the ester and subsequent modification of the propanoate backbone.

The rate of microbial degradation of this compound is influenced by a variety of environmental and chemical factors.

Chemical Structure: The presence of branching in the molecule, such as the methyl group at the 2-position, can influence the rate of biodegradation. Generally, linear alkanes are degraded more readily than their branched counterparts. acs.org

Substrate Concentration: The initial concentration of the compound can affect the degradation kinetics. High concentrations may be inhibitory to microbial activity. The degradation of ethyl mercaptan and diethyl disulfide by Pseudomonas sp. WL2 was found to follow Haldane-Andrews kinetics, which accounts for substrate inhibition at high concentrations. nih.govresearchgate.netcabidigitallibrary.org

Presence of Other Carbon Sources: The availability of other readily degradable carbon sources can impact the biodegradation of the target compound. In some cases, the presence of an additional carbon source can enhance microbial growth and lead to more efficient degradation of organosulfur compounds. nih.gov

Microbial Community: The composition and adaptation of the microbial community are critical. Environments with a history of exposure to organosulfur compounds are more likely to harbor microorganisms capable of their degradation. nih.gov

Environmental Conditions: Factors such as temperature, pH, and oxygen availability play a significant role. Aerobic degradation is generally more efficient for many organic compounds. nih.govresearchgate.net Temperature affects enzyme activity, with optimal temperatures leading to higher degradation rates. usda.gov

The following table presents the degradation kinetics for ethyl mercaptan (EM) and diethyl disulfide (DEDS) by Pseudomonas sp. strain WL2, which can serve as a model for the potential biodegradation kinetics of this compound and its disulfide intermediate.

ParameterEthyl Mercaptan (EM)Diethyl Disulfide (DEDS)
Maximum Specific Degradation Rate (g g⁻¹ h⁻¹)3.131.33
Maximum Degradation Rate Constant (h⁻¹)0.5220.175
Data derived from the study on the degradation of ethyl mercaptan by Pseudomonas sp. strain WL2. nih.govresearchgate.netcabidigitallibrary.org

Hydrolytic Stability under Varying Environmental Conditions

The hydrolytic stability of this compound is primarily determined by the susceptibility of its ester linkage to cleavage by water. Thioesters, which share the ester functional group, exhibit hydrolysis rates that are highly dependent on pH and temperature. nih.govnih.govbohrium.com

In general, the hydrolysis of esters can be catalyzed by both acids and bases. Under neutral conditions, the rate of hydrolysis is typically slow. researchgate.net However, the rate increases significantly under acidic or, more notably, alkaline conditions. researchgate.net

Studies on the hydrolysis of thioesters have shown that they are more stable in acidic to neutral environments. nih.govnih.govbohrium.com As the pH becomes more alkaline, the rate of hydrolysis increases. nih.gov Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis. nih.govnih.gov For instance, at elevated temperatures, the half-life of a thioester can be significantly shorter in an alkaline environment compared to an acidic one. nih.gov

Therefore, in aquatic environments, this compound is expected to be relatively stable in neutral to slightly acidic waters. However, in alkaline waters, its hydrolytic degradation to 3-mercapto-2-methylpropanoic acid and ethanol (B145695) would be more rapid.

The table below summarizes the general trends for the hydrolytic stability of thioesters, which can be considered analogous to the ester in this compound.

Environmental ConditionRelative Hydrolytic StabilityExpected Primary Hydrolysis Products
Acidic (pH < 7)Higher3-mercapto-2-methylpropanoic acid and ethanol
Neutral (pH ≈ 7)Moderate3-mercapto-2-methylpropanoic acid and ethanol
Alkaline (pH > 7)Lower3-mercapto-2-methylpropanoate anion and ethanol
General trends based on the hydrolytic stability of thioesters. nih.govnih.govbohrium.comresearchgate.net

Theoretical and Computational Chemistry Studies on Ethyl 3 Mercapto 2 Methylpropanoate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and other ab initio approaches are commonly used to determine optimized molecular structures, bond lengths, bond angles, and electronic properties like molecular orbital energies (HOMO-LUMO gaps) and electrostatic potential maps.

Despite the utility of these methods, a search of scholarly databases and computational chemistry literature yielded no specific studies that have performed quantum chemical calculations on Ethyl 3-mercapto-2-methylpropanoate. Consequently, there are no published data tables detailing its computed structural or electronic parameters.

Reaction Pathway Analysis and Transition State Theory

The study of reaction mechanisms, including the identification of transition states and the calculation of activation energies, is a cornerstone of computational chemistry. Transition State Theory is frequently employed to predict reaction rates and understand the formation of various products.

There is no available research in the scientific literature that details the reaction pathway analysis for the synthesis or degradation of this compound. Computational studies on its reaction kinetics, transition state geometries, or energy barriers have not been published.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. By simulating the movement of atoms over time, researchers can understand how a molecule behaves in different environments and identify its most stable conformations.

A thorough literature search found no published studies that have conducted molecular dynamics simulations specifically for this compound. As a result, there is no available data on its conformational preferences, dynamic behavior, or interaction with solvents at a molecular level.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are often used to predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

There are no dedicated computational studies in the scientific literature that report the prediction of spectroscopic parameters for this compound. Therefore, no comparative data tables validating computational predictions against experimental spectroscopic data exist for this compound.

Computational Modeling of Enzyme-Substrate Interactions in Biosynthesis

Understanding how a substrate binds to the active site of an enzyme is crucial for elucidating biosynthetic pathways and for enzyme engineering. Molecular docking and other computational modeling techniques are employed to study these interactions.

Emerging Research Directions in Ethyl 3 Mercapto 2 Methylpropanoate Chemistry

Development of Novel and Sustainable Synthetic Routes

One promising approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. This simplifies purification processes and reduces the generation of chemical waste. Additionally, research is underway to explore solvent-free reaction conditions or the use of more environmentally benign solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds.

Advanced Stereoselective Synthesis Methodologies

Ethyl 3-mercapto-2-methylpropanoate possesses a stereocenter at the C2 position, and the different stereoisomers can exhibit distinct sensory properties. This has spurred the development of advanced stereoselective synthesis methodologies to produce enantiomerically pure forms of the compound.

One of the key strategies employed is the use of chiral catalysts. Asymmetric organocatalysis and transition-metal catalysis are being investigated to control the stereochemical outcome of the conjugate addition of thiols to α,β-unsaturated esters. Chiral ligands complexed with metal centers can create a chiral environment that favors the formation of one enantiomer over the other.

Enzymatic resolutions are also a powerful tool for obtaining stereochemically pure compounds. Lipases and esterases are being explored for their ability to selectively hydrolyze one enantiomer of a racemic mixture of this compound or its precursors, allowing for the separation of the desired enantiomer. For instance, hydrolase-catalyzed kinetic resolution has been successfully applied to fluorinated racemates of 3-arylcarboxylic acid ethyl esters, resulting in the formation of hydrolyzed (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. researchgate.net This principle is being extended to the synthesis of chiral thiol-containing esters.

Comprehensive Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic strategies. Researchers are employing a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.

Kinetic studies are being conducted to determine reaction rates, activation energies, and the influence of various parameters such as catalyst loading, temperature, and substrate concentration. nih.gov These studies provide valuable insights into the reaction pathways and help in identifying the rate-determining steps. For example, kinetic analysis of the inhibition of metallo-β-lactamases by related mercapto-acid derivatives has revealed reversible binding with slow dissociation, providing a model for understanding thiol interactions. nih.gov

Computational chemistry, particularly density functional theory (DFT), is being used to model reaction intermediates and transition states. These calculations can predict the most likely reaction pathways and provide a theoretical framework for understanding the observed stereoselectivity in asymmetric syntheses. By mapping the potential energy surface of the reaction, researchers can identify key structural and electronic factors that govern the reactivity and selectivity of the chemical transformations.

Integration of Multi-Omics Approaches in Biosynthetic Pathway Elucidation

While chemical synthesis remains the primary source of this compound, there is growing interest in understanding its potential natural origins and biosynthetic pathways. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for elucidating the complex biological processes that may lead to the formation of this and other thiol-containing esters in nature.

A typical multi-omics workflow begins with data generation from relevant biological samples, followed by preprocessing and dimensionality reduction. nih.gov The core of the approach lies in the integration of these diverse datasets to build a comprehensive picture of the cellular machinery. For instance, by correlating gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics), researchers can identify candidate genes and enzymes involved in specific metabolic pathways.

In the context of this compound, this could involve identifying microorganisms or plants that produce related sulfur compounds and then using multi-omics to pinpoint the genes encoding the necessary enzymes, such as transferases or reductases. This knowledge could pave the way for the biotechnological production of the compound through metabolic engineering.

Exploration of New Biocatalytic Systems for Thiol-Containing Ester Synthesis

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. Researchers are actively exploring new biocatalytic systems for the synthesis of thiol-containing esters like this compound.

One area of focus is the discovery and engineering of novel enzymes with improved activity and stability for the desired transformations. This includes enzymes capable of catalyzing the addition of thiols to activated double bonds or the esterification of thiol-containing carboxylic acids. Techniques such as directed evolution and rational protein design are being used to tailor enzymes for specific substrates and reaction conditions.

Q & A

Q. What are the recommended safety protocols for handling Ethyl 3-mercapto-2-methylpropanoate in laboratory settings?

  • Methodological Answer : Due to its thiol group, the compound is flammable and may release toxic fumes upon decomposition. Use chemical fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizers (e.g., permanganates, peroxides) to prevent exothermic reactions. Store in airtight containers at 2–8°C, away from ignition sources. For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are effective for producing this compound?

  • Methodological Answer : The compound can be synthesized via esterification of 3-mercapto-2-methylpropanoic acid using ethanol and a catalytic acid (e.g., sulfuric acid). Alternatively, thiol-ene "click" chemistry may be employed for regioselective modification. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation under reduced pressure to minimize thermal degradation of the thiol group .

Q. Which analytical techniques are optimal for characterizing purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm ester and thiol proton environments (δ 1.2–1.4 ppm for ethyl CH3_3, δ 2.5–3.0 ppm for thiol S-H).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak at m/z 148.2 [M+H]+^+.
  • Infrared Spectroscopy (IR) : Look for ester C=O stretch (~1740 cm1^{-1}) and S-H stretch (~2550 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s nucleophilic thiol group and steric effects from the methyl branch. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Predict regioselectivity in Michael additions or radical reactions by analyzing frontier molecular orbitals (FMOs) and Fukui indices. Validate predictions with experimental kinetic studies .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

  • Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature) or analytical calibration. Perform controlled replicates with standardized reagents (≥99% purity). Use high-performance liquid chromatography (HPLC) to quantify byproducts. Statistical tools like ANOVA identify significant variables. Cross-validate results using alternative methods (e.g., 19F^{19}F NMR for fluorinated derivatives) .

Q. What experimental designs are suitable for studying the compound’s role in metabolic pathway modulation?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS.
  • Isotopic Labeling : Use 13C^{13}C-labeled ethyl groups to trace metabolic fate in cell cultures.
  • Enzyme Inhibition Studies : Measure IC50_{50} values against glutathione transferases using fluorogenic substrates. Compare with structurally related thiol esters to identify structure-activity relationships (SARs) .

Data Analysis and Validation

Q. What strategies ensure reproducibility in crystallographic studies of derivatives?

  • Methodological Answer : For X-ray crystallography, use SHELXL for structure refinement. Address twinning or disorder by collecting high-resolution data (≤1.0 Å) at low temperature (100 K). Validate hydrogen bonding involving the thiol group using Hirshfeld surface analysis. Cross-check with Cambridge Structural Database (CSD) entries for analogous esters .

Q. How can researchers mitigate false positives in toxicity screening assays?

  • Methodological Answer :
  • Ames Test : Include metabolic activation (S9 fraction) to assess mutagenicity.
  • Cytotoxicity Controls : Use resazurin assays to distinguish true toxicity from assay interference.
  • Computational Toxicology : Apply QSAR models (e.g., ProTox-II) to flag potential off-target effects. Correlate with in vivo zebrafish embryo toxicity data for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.